molecular formula C18H20N2O2 B7518605 4-[1-(4-Methoxybenzoyl)piperidin-4-yl]pyridine

4-[1-(4-Methoxybenzoyl)piperidin-4-yl]pyridine

Cat. No.: B7518605
M. Wt: 296.4 g/mol
InChI Key: GKFJSSFIZZXNDF-UHFFFAOYSA-N
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Description

4-[1-(4-Methoxybenzoyl)piperidin-4-yl]pyridine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds with piperidine moieties are significant in the pharmaceutical industry due to their wide range of biological activities .

Preparation Methods

The synthesis of 4-[1-(4-Methoxybenzoyl)piperidin-4-yl]pyridine typically involves the reaction of 4-piperidone with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 1-(4-methoxybenzoyl)piperidin-4-one, which is then reacted with pyridine under suitable conditions to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

4-[1-(4-Methoxybenzoyl)piperidin-4-yl]pyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[1-(4-Methoxybenzoyl)piperidin-4-yl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(4-Methoxybenzoyl)piperidin-4-yl]pyridine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-[1-(4-Methoxybenzoyl)piperidin-4-yl]pyridine can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(4-methoxyphenyl)-(4-pyridin-4-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-22-17-4-2-16(3-5-17)18(21)20-12-8-15(9-13-20)14-6-10-19-11-7-14/h2-7,10-11,15H,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFJSSFIZZXNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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